molecular formula C10H11NO2 B1504246 1,2,3,4-Tetrahydroisoquinoline-8-carboxylic acid CAS No. 933753-84-5

1,2,3,4-Tetrahydroisoquinoline-8-carboxylic acid

Cat. No.: B1504246
CAS No.: 933753-84-5
M. Wt: 177.2 g/mol
InChI Key: KCNHTUVOMPHFSY-UHFFFAOYSA-N
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Description

1,2,3,4-Tetrahydroisoquinoline-8-carboxylic acid is a chemical compound with the molecular formula C10H11NO2. It is a derivative of isoquinoline, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2,3,4-Tetrahydroisoquinoline-8-carboxylic acid can be synthesized through several methods. One common approach involves the Pictet-Spengler reaction, which is a cyclization reaction between a β-phenylethylamine and an aldehyde. The reaction typically requires acidic conditions and can be performed using various catalysts.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: 1,2,3,4-Tetrahydroisoquinoline-8-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions can be used to modify the compound's structure and introduce new functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.

  • Substitution: Various nucleophiles and electrophiles can be employed to achieve substitution reactions.

Major Products Formed: The reactions can lead to the formation of various derivatives, such as oxidized or reduced forms of the compound, as well as substituted derivatives with different functional groups.

Scientific Research Applications

1,2,3,4-Tetrahydroisoquinoline-8-carboxylic acid has several applications in scientific research. It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and natural products. The compound's unique structure makes it valuable in the development of enzyme inhibitors, receptor ligands, and other biologically active compounds.

Comparison with Similar Compounds

  • 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid (Tic)

  • Isoquinoline

  • 1,2,3,4-Tetrahydroisoquinoline-3-phosphonic acid (TicP)

  • Other isoquinoline alkaloids

Properties

IUPAC Name

1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2/c12-10(13)8-3-1-2-7-4-5-11-6-9(7)8/h1-3,11H,4-6H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCNHTUVOMPHFSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1C=CC=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30696899
Record name 1,2,3,4-Tetrahydroisoquinoline-8-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30696899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

933753-84-5
Record name 1,2,3,4-Tetrahydroisoquinoline-8-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30696899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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